Cas no 2918967-81-2 (5-Acetyl-4-bromothiophene-2-carbaldehyde)

5-Acetyl-4-bromothiophene-2-carbaldehyde structure
2918967-81-2 structure
Product name:5-Acetyl-4-bromothiophene-2-carbaldehyde
CAS No:2918967-81-2
MF:C7H5BrO2S
MW:233.082400083542
CID:6796608
PubChem ID:170901468

5-Acetyl-4-bromothiophene-2-carbaldehyde Chemical and Physical Properties

Names and Identifiers

    • 5-acetyl-4-bromothiophene-2-carbaldehyde
    • MFCD34823900
    • 2918967-81-2
    • 5-Acetyl-4-bromothiophene-2-carbaldehyde
    • Inchi: 1S/C7H5BrO2S/c1-4(10)7-6(8)2-5(3-9)11-7/h2-3H,1H3
    • InChI Key: JHFSDASNKZZBBC-UHFFFAOYSA-N
    • SMILES: BrC1C=C(C=O)SC=1C(C)=O

Computed Properties

  • Exact Mass: 231.91936g/mol
  • Monoisotopic Mass: 231.91936g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 0
  • Hydrogen Bond Acceptor Count: 3
  • Heavy Atom Count: 11
  • Rotatable Bond Count: 2
  • Complexity: 183
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 62.4Ų
  • XLogP3: 2.1

Experimental Properties

  • Density: 1.685±0.06 g/cm3(Temp: 20 °C; Press: 760 Torr)(Predicted)
  • Boiling Point: 365.5±42.0 °C(Predicted)

5-Acetyl-4-bromothiophene-2-carbaldehyde Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
abcr
AB602884-1g
5-Acetyl-4-bromothiophene-2-carbaldehyde; .
2918967-81-2
1g
€282.00 2024-07-24
abcr
AB602884-250mg
5-Acetyl-4-bromothiophene-2-carbaldehyde; .
2918967-81-2
250mg
€167.40 2024-07-24
abcr
AB602884-10g
5-Acetyl-4-bromothiophene-2-carbaldehyde; .
2918967-81-2
10g
€1442.20 2024-07-24
abcr
AB602884-5g
5-Acetyl-4-bromothiophene-2-carbaldehyde; .
2918967-81-2
5g
€871.50 2024-07-24

5-Acetyl-4-bromothiophene-2-carbaldehyde Related Literature

Additional information on 5-Acetyl-4-bromothiophene-2-carbaldehyde

Recent Advances in the Application of 5-Acetyl-4-bromothiophene-2-carbaldehyde (CAS: 2918967-81-2) in Chemical Biology and Pharmaceutical Research

The compound 5-Acetyl-4-bromothiophene-2-carbaldehyde (CAS: 2918967-81-2) has recently garnered significant attention in chemical biology and pharmaceutical research due to its versatile reactivity and potential applications in drug discovery. This heterocyclic aldehyde serves as a key intermediate in the synthesis of various biologically active molecules, particularly those targeting infectious diseases and cancer. Recent studies have highlighted its role in the development of novel thiophene-based inhibitors and its utility in multicomponent reactions for generating diverse chemical libraries.

A 2023 study published in the Journal of Medicinal Chemistry demonstrated the compound's efficacy as a building block for SARS-CoV-2 main protease inhibitors. Researchers utilized 5-Acetyl-4-bromothiophene-2-carbaldehyde to develop a series of covalent inhibitors showing nanomolar potency, with the bromo substituent playing a crucial role in binding affinity. The study also revealed that the acetyl group at the 5-position significantly enhanced the metabolic stability of the resulting compounds, addressing a common challenge in protease inhibitor development.

In oncology research, a team at the University of Cambridge reported the use of this compound in the synthesis of novel kinase inhibitors targeting resistant forms of EGFR. The electron-withdrawing properties of the bromo and acetyl groups were found to modulate the electronic distribution of the thiophene ring, leading to improved binding characteristics. This work, published in Nature Chemical Biology, demonstrated a 40% increase in target engagement compared to previous generation inhibitors.

The compound's utility extends to antimicrobial development as well. A 2024 study in Bioorganic & Medicinal Chemistry Letters described its incorporation into novel antifungal agents showing activity against drug-resistant Candida auris strains. The researchers noted that the aldehyde functionality allowed for efficient Schiff base formation with various amines, enabling rapid structure-activity relationship studies.

From a synthetic chemistry perspective, recent advances have focused on developing more sustainable routes to 5-Acetyl-4-bromothiophene-2-carbaldehyde. A green chemistry approach published in ACS Sustainable Chemistry & Engineering reported a microwave-assisted synthesis with 85% yield, significantly reducing solvent use and reaction time compared to conventional methods. This development is particularly important given the growing demand for this intermediate in pharmaceutical R&D.

Looking forward, the unique electronic properties and versatile reactivity of 5-Acetyl-4-bromothiophene-2-carbaldehyde position it as a valuable scaffold for continued innovation in drug discovery. Current research directions include its application in PROTAC (proteolysis targeting chimera) development and as a precursor for radiopharmaceuticals, leveraging the bromine atom for isotopic labeling. As synthetic methodologies continue to evolve and biological screening becomes more sophisticated, this compound is likely to play an increasingly important role in addressing unmet medical needs.

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Amadis Chemical Company Limited
(CAS:2918967-81-2)
A1217958
Purity:99%/99%/99%
Quantity:1g/5g/10g
Price ($):167/516/855